Formylation Yield Superiority over Traditional Duff Reaction Methodology
In a direct comparative synthetic study, the formylation of methyl 5-chloro-2-hydroxybenzoate to yield methyl 5-chloro-3-formyl-2-hydroxybenzoate (compound 2c) using hexamethylenetetramine in 75% polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid was reported to give superior yields relative to the traditional Duff reaction conditions [1]. While exact yield figures are not disclosed in the abstract, the study explicitly states that 'the yields of these reactions were better than those of the Duff reaction' for all electron-withdrawing salicylaldehydes tested, including 2c [1]. This methodology advantage is critical for procurement decisions, as it implies higher synthetic efficiency and lower cost of goods when the target compound is prepared by this optimized route.
| Evidence Dimension | Synthetic yield (relative improvement) |
|---|---|
| Target Compound Data | Formylation yield using hexamethylenetetramine in strong acid (exact value not publicly available in abstract) |
| Comparator Or Baseline | Traditional Duff reaction formylation (exact yield not publicly available in abstract) |
| Quantified Difference | Qualitative improvement reported; precise percentage not retrievable from abstract |
| Conditions | Formylation of corresponding phenol with hexamethylenetetramine in 75% polyphosphoric acid, methanesulfonic acid, or trifluoroacetic acid |
Why This Matters
For procurement, a synthesis route with documented yield superiority reduces production cost and risk of low batch yield, directly impacting supply reliability and price.
- [1] Suzuki Y, Takahashi H. Formylation of phenols with electron-withdrawing groups in strong acids. Synthesis of substituted salicylaldehydes. Chem Pharm Bull. 1983;31(5):1751-1753. doi:10.1248/cpb.31.1751 View Source
